molecular formula C14H16N4O4 B2628685 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-82-1

1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2628685
CAS RN: 899997-82-1
M. Wt: 304.306
InChI Key: UOPLCHPXQIGXCL-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TOCP, is a chemical compound that has been used in scientific research for several decades. TOCP is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. TOCP has been studied extensively for its effects on the nervous system and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Evaluation

1,6,7-Trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione and its derivatives are primarily synthesized for their potential biological activities. Studies have shown their relevance in the synthesis of compounds with potential as antidepressant agents, demonstrated by their serotonin receptor affinity and phosphodiesterase inhibitor activity. For instance, certain derivatives have exhibited antidepressant potential in preliminary pharmacological studies (Zagórska et al., 2016).

Anticancer, Anti-HIV, and Antimicrobial Properties

The structural framework of these compounds allows for significant versatility in medical research, particularly in exploring their potential as anticancer, anti-HIV, and antimicrobial agents. Several derivatives have demonstrated considerable activity against various cancer cell lines, moderate activity against HIV-1, and notable antimicrobial properties (Ashour et al., 2012). This versatility showcases the compound's potential in developing new pharmacological treatments.

Structural Studies and Chemical Synthesis

In-depth structural studies and chemical synthesis approaches are pivotal in understanding the compound's properties and potential applications. Various methods have been developed for the synthesis of derivatives of this compound, aiming to explore its full potential in different biological activities. These methods offer insights into the compound's structural and functional attributes, paving the way for its application in targeted therapies (Klen & Khaliullin, 2010).

properties

IUPAC Name

4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-6(8(3)19)18-12(20)10-11(16(5)14(18)21)15-13-17(10)7(2)9(4)22-13/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPLCHPXQIGXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615114

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